molecular formula C20H18FN3O B11022765 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide

Cat. No.: B11022765
M. Wt: 335.4 g/mol
InChI Key: ZEVWQBNZQSZGTN-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide is a synthetic compound that features a unique structure combining two indole moieties. The presence of a fluorine atom on one of the indole rings adds to its chemical diversity and potential biological activity. This compound is of interest in various fields of scientific research due to its structural similarity to biologically active molecules such as melatonin and serotonin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoroindole and 1H-indole.

    Formation of the Ethyl Linker: The 5-fluoroindole is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester intermediate.

    Amidation: The ethyl ester intermediate is then subjected to amidation with 1H-indole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole rings can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield reduced indole derivatives.

    Substitution: The fluorine atom on the indole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Melatonin: Structurally similar due to the indole moiety and known for its role in regulating sleep-wake cycles.

    Serotonin: Another indole derivative involved in mood regulation and other physiological processes.

    N-acetylserotonin: A precursor to melatonin with similar biological activities.

Uniqueness

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and pharmacokinetic properties compared to other indole derivatives.

Properties

Molecular Formula

C20H18FN3O

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-indol-1-ylacetamide

InChI

InChI=1S/C20H18FN3O/c21-16-5-6-18-17(11-16)15(12-23-18)7-9-22-20(25)13-24-10-8-14-3-1-2-4-19(14)24/h1-6,8,10-12,23H,7,9,13H2,(H,22,25)

InChI Key

ZEVWQBNZQSZGTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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